molecular formula C17H13FN2O3 B2785074 3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-49-9

3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2785074
CAS RN: 862977-49-9
M. Wt: 312.3
InChI Key: RZGQAXUCNATUOU-UHFFFAOYSA-N
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Description

“3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in many biologically active natural and synthetic heterocycles .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol . Another method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been reported to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation and pain, and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized chemical properties. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide. One potential direction is to investigate the molecular targets and signaling pathways involved in the biological activity of this compound. Another direction is to explore the potential applications of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to assess the safety and toxicity of this compound in vivo and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide involves the reaction of 2-fluorobenzoyl chloride with 2-amino-3-hydroxybenzoic acid, followed by acetylation of the resulting compound with acetic anhydride. The final product is obtained by recrystallization from ethanol. The purity and identity of the compound were confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

properties

IUPAC Name

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-10(21)19-15-11-6-2-5-9-14(11)23-16(15)17(22)20-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGQAXUCNATUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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